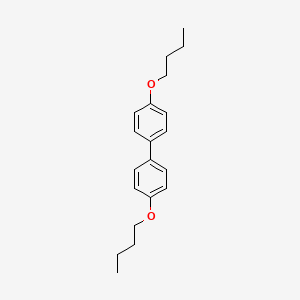

4,4'-Dibutoxybiphenyl

Descripción general

Descripción

4,4'-Dibutoxybiphenyl is a useful research compound. Its molecular formula is C20H26O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzymic Hydroxylation in Liver Preparations

A study on the enzymic hydroxylation of biphenyl by liver microsomal preparations from various species showed that livers produced 4-hydroxybiphenyl, a related compound to 4,4'-Dibutoxybiphenyl. This research highlights the metabolic transformations biphenyl derivatives undergo in different species, providing insights into their biochemical behavior and potential applications in biomedicine or toxicology (Creaven, Parke, & Williams, 1965).

Impact on Hepatic Function

Research on biphenyl derivatives substituted at the 4- and 4'-positions by various halogens, including this compound, examined their influence on hepatic function in rats. This study provides insights into the biological effects of such compounds on liver enzymes and cellular structures, which can be pivotal in understanding their biomedical applications or toxicity (Ecobichon, Hansell, & Safe, 1977).

Chemical Chaperones in Proteostasis

4-Phenylbutyric acid, a structurally related compound to this compound, has been studied for its role as a chemical chaperone. This research is significant in understanding how similar biphenyl derivatives might influence protein folding and alleviate endoplasmic reticulum stress, potentially leading to therapeutic applications in various pathologies (Kolb et al., 2015).

Synthesis of Biologically Active Compounds

The conversion of biphenyl to dihydroxybiphenyl derivatives, including 4,4'-dihydroxybiphenyl, by fungi like Aspergillus parasiticus, is of interest for the production of intermediates used in the plastics and dye industries. This application is crucial for understanding the industrial relevance of this compound and related compounds (Abramowicz, Keese, & Lockwood, 1990).

Antimicrobial Properties

2-Hydroxydiphenyl ethers, structurally related to this compound, have been identified to target the FabI component of fatty acid synthesis, exhibiting broad-spectrum antibacterial properties. This finding is relevant in exploring the potential antimicrobial applications of biphenyl derivatives (Heath et al., 1998).

Ecotoxicological Evaluation

The toxicity and environmental impact of biphenyl derivatives, such as 4-aminobiphenyl, were assessed using various ecotoxicological model systems. Understanding the ecological implications of these compounds can inform their safe usage and disposal (Chen et al., 2004).

Mecanismo De Acción

Target of Action

This compound is a type of biphenyl, which is a class of compounds known for their wide range of applications in various industries . .

Biochemical Pathways

Biphenyl compounds can have diverse effects on biochemical pathways depending on their specific structures and targets

Pharmacokinetics

The bioavailability of this compound would depend on these properties, which are influenced by factors such as the compound’s chemical structure, the route of administration, and the physiological characteristics of the individual .

Result of Action

As a biphenyl compound, it may have a variety of effects depending on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dibutoxybiphenyl. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .

Propiedades

IUPAC Name |

1-butoxy-4-(4-butoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-5-15-21-19-11-7-17(8-12-19)18-9-13-20(14-10-18)22-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCVAKLNEYUUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345414 | |

| Record name | 4,4'-Dibutoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39800-63-0 | |

| Record name | 4,4'-Dibutoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

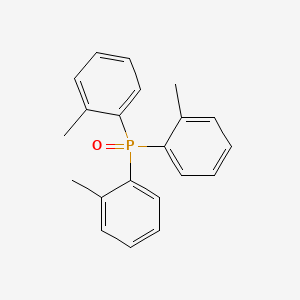

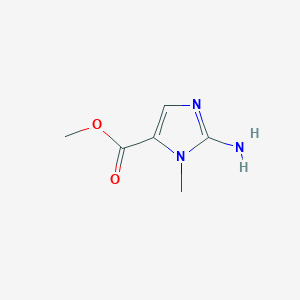

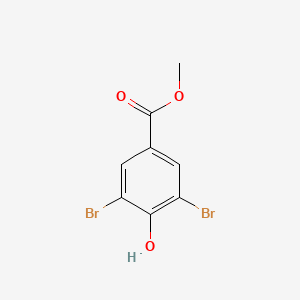

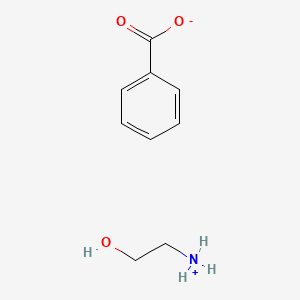

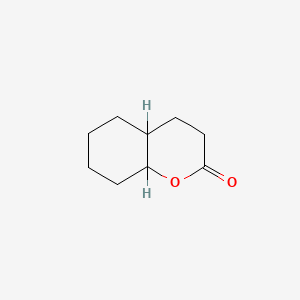

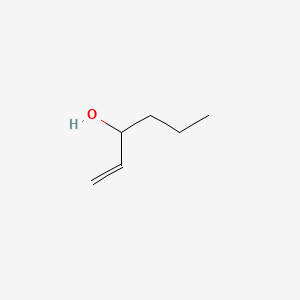

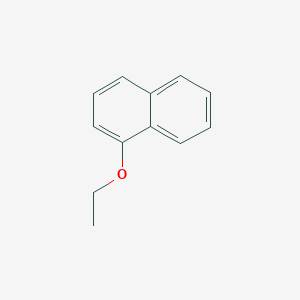

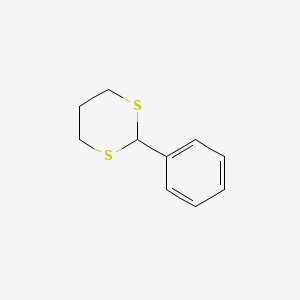

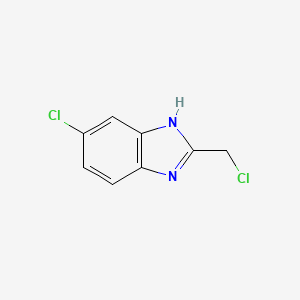

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.